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Compound of Interest

Compound Name: Molidustat Sodium

Cat. No.: B1454752

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Molidustat
Sodium

Introduction

Molidustat Sodium is an orally administered, small-molecule inhibitor of hypoxia-inducible
factor prolyl hydroxylase (HIF-PH).[1][2] It is under development for the treatment of anemia
associated with chronic kidney disease (CKD).[1][3][4] By inhibiting HIF-PH, Molidustat mimics
the body's natural response to hypoxia, leading to the stabilization of HIFs. This in turn
stimulates the production of endogenous erythropoietin (EPO) and subsequent erythropoiesis.
[1][2] This guide provides a comprehensive overview of the pharmacokinetics and
pharmacodynamics of Molidustat Sodium, intended for researchers, scientists, and drug
development professionals.

Pharmacokinetics

The pharmacokinetic profile of Molidustat has been characterized in healthy male participants
through various clinical studies, including mass balance and absolute bioavailability
assessments.[5]

Absorption

Molidustat is rapidly absorbed following oral administration. In a study with a polyethylene
glycol (PEG)-based solution, the median time to reach maximum plasma concentration (tmax)
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ranged from 0.25 to 0.75 hours.[5] Another study using an oral solution reported a median tmax
of 0.375 hours.[5] The absolute bioavailability of a 50 mg oral immediate-release tablet was
determined to be 59.0%.[5]

Distribution

Following absorption, Molidustat-related radioactivity is predominantly found in plasma rather
than red blood cells.[5] After intravenous administration, the volume of distribution at steady
state (Vss) was observed to be between 39.3 L and 50.0 L.[5]

Metabolism

The primary metabolic pathway for Molidustat is N-glucuronidation, which produces the major,
pharmacologically inactive metabolite M-1.[2][5] This metabolite is the dominant component in
plasma, accounting for 80.2% of the area under the concentration-time curve (AUC) for total
radioactivity.[5][6]

EXxcretion

Molidustat and its metabolites are primarily excreted via the kidneys.[5] In a mass balance
study, the total recovery of administered radioactivity was 97.0%, with 90.7% being excreted
renally.[5][6] The majority of the excreted substance is the M-1 metabolite, which accounts for
approximately 85% of the dose found in urine.[5][6] Only small amounts of unchanged
Molidustat are found in the urine (~4%) and feces (~6%).[5][6] The apparent terminal half-life
(t¥2) after oral administration is approximately 10.1 to 11.5 hours.[5]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of Molidustat.

Table 1. Pharmacokinetic Parameters of Molidustat in Healthy Male Volunteers
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. . Intravenous Oral Administration
Oral Administration o .
Parameter Administration (25 (25 mg PEG
(50 mg IR Tablet) .
mg) Solution)

Absolute
Bioavailability (F)

59.0% - -

tmax (median, hours) - - 0.375[5]

Cmax (mean)

AUC

Apparent t¥2 (hours) 10.1[5] 4.81[5] 11.5[5]

CL/F (L/h) 48.6[5]

Vz/F (L) 707[5]

CL (L/h) - 28.7[5]

| Vss (L) | - | 46.9[5] | - |

Data sourced from studies in healthy participants.[5] IR: Immediate Release, PEG:
Polyethylene Glycol.

Table 2: Excretion of Molidustat and Metabolites

. Unchanged . . .
Excretion Route . Metabolite M-1 Total Radioactivity
Molidustat
Renal ~4% of dose[5] ~85% of dose[5] 90.7% of dose[5]
Fecal ~6% of dose[5]
| Total Recovery | - | -| 97.0% of dose[5] |

Experimental Protocols: Pharmacokinetic Studies

Mass Balance Study (Study 1)
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o Objective: To investigate the absorption, metabolism, and excretion of Molidustat.
» Design: A single-center, open-label, non-randomized study.
o Participants: 4 healthy male volunteers.

« Intervention: A single oral dose of 25 mg [14C]-radiolabelled Molidustat (3.57 MBQ)
administered as a polyethylene glycol solution.[5]

» Methodology: Blood, urine, and feces were collected for up to 10 days after administration.[6]
Radioactivity in all samples was measured to determine the mass balance. Metabolite
profiling was conducted on plasma, urine, and feces.[5]

Absolute Bioavailability Study (Study 2)

o Objective: To determine the absolute bioavailability of oral Molidustat and to assess its
pharmacodynamics.

o Design: A single-center, open-label, randomized, two-part crossover study.
o Participants: 16 healthy male volunteers in the bioavailability part.[5]

« Intervention: Participants received a single 30-minute intravenous infusion of 25 mg
Molidustat and a single oral dose of 50 mg Molidustat as an immediate-release tablet.[5]

+ Methodology: Plasma concentrations of Molidustat were measured at various time points
after both oral and intravenous administration to calculate pharmacokinetic parameters and
absolute bioavailability.[5]

Pharmacodynamics
Mechanism of Action

Molidustat is a reversible inhibitor of HIF-prolyl hydroxylase (HIF-PH), an enzyme that plays a
key role in the oxygen-sensing pathway.[7][8] Under normal oxygen conditions (normoxia), HIF-
PH hydroxylates the alpha subunit of HIF (HIF-a).[2][9] This hydroxylation marks HIF-a for
recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its
ubiquitination and subsequent degradation by the proteasome.[2][9]
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By inhibiting HIF-PH, Molidustat prevents the degradation of HIF-a, even in the presence of
normal oxygen levels.[1] This leads to the accumulation of HIF-a, which then translocates to
the nucleus, dimerizes with HIF-3, and binds to hypoxia-responsive elements (HRES) on target
genes.[2][10] A key target gene is erythropoietin (EPO), and its increased transcription leads to
elevated endogenous EPO levels, which in turn stimulates erythropoiesis in the bone marrow.

[1][2]
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Caption: Mechanism of Action of Molidustat on the HIF Signaling Pathway.
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Dose-Response Relationship and Effects on
Hematological Parameters

Clinical and preclinical studies have demonstrated a clear dose-dependent effect of Molidustat
on endogenous EPO production.[9][11] In a first-in-man study, single oral doses of 12.5 mg and
higher resulted in a significant increase in EPO levels in healthy volunteers.[11] Peak EPO
levels were observed approximately 12 hours post-dose and returned to baseline within 24-48
hours.[11] This transient increase in EPO stimulates erythropoiesis, leading to increases in
hemoglobin (Hb), hematocrit (HCT), and red blood cell (RBC) counts.[8][12]

In preclinical studies in rats and monkeys, oral administration of Molidustat resulted in a dose-
dependent increase in EPO.[9] Long-term studies in patients with CKD have shown that
Molidustat is effective in maintaining Hb levels within the target range.[10][12]

Effects on Iron Metabolism

In addition to stimulating EPO, HIF stabilization can influence iron metabolism. HIF-a has been
shown to indirectly inhibit the expression of hepcidin, a key regulator of iron absorption and
mobilization.[13][14] Lower hepcidin levels can lead to enhanced iron availability for
erythropoiesis.[14] Studies in non-dialysis-dependent CKD patients showed that Molidustat
treatment led to significantly lower hepcidin and ferritin levels compared to placebo.[14]

Pharmacodynamic Data Summary

Table 3: Effect of Single Oral Doses of Molidustat on EPO Levels in Healthy Volunteers

Geometric Mean Peak EPO

Molidustat Dose (UIL) 90% Confidence Interval
Placebo 14.8[11] 13.0, 16.9[11]

12.5 mg

25 mg

37.5mg

| 50 mg | 39.8[11] | 29.4, 53.8[11] |
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Table 4: Effects of Molidustat on Hematological and Iron Parameters in CKD Patients

Parameter Patient Population Molidustat Effect Comparator
] ] . Significant
Hemoglobin (Hb) Non-dialysis . Placebo
increase[14]

Maintained target

Hemoglobin (Hb) Dialysis Epoetin
levels[10]
o ) ) Significant
Hepcidin Non-dialysis Placebo & ESAs
decrease[14]
. ) ) Significant
Ferritin Non-dialysis Placebo
decrease[14]

| Transferrin Saturation (TSAT) | Dialysis | Significant increase[14] | Placebo or ESAS |

Experimental Protocols: Pharmacodynamic Studies

First-in-Man Proof-of-Concept Study

o Objective: To assess the pharmacokinetics, safety, tolerability, and effect on EPO levels of
single oral doses of Molidustat.

o Design: A single-center, randomized, single-blind, placebo-controlled, dose-escalation study.
[11]

» Participants: 59 healthy male volunteers (45 received Molidustat, 14 received placebo).[11]

« Intervention: Single oral doses of 5, 12.5, 25, 37.5, or 50 mg of Molidustat administered as a
PEG-based solution.[11]

» Methodology: Plasma concentrations of Molidustat and endogenous EPO were measured at
multiple time points. Safety and tolerability were assessed through monitoring of adverse
events, vital signs, and laboratory parameters.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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